molecular formula C19H19N3O B2703400 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1209068-08-5

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

Cat. No.: B2703400
CAS No.: 1209068-08-5
M. Wt: 305.381
InChI Key: DUGYSSUKMGOBSX-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Derivatives in Medicinal Chemistry

The exploration of pyrazole derivatives in medicinal chemistry traces its origins to the late 19th century, when Hans von Pechmann first synthesized pyrazole through the reaction of acetylene and diazomethane. This foundational work laid the groundwork for subsequent structural modifications aimed at enhancing biological activity. By the mid-20th century, pyrazole-based compounds gained prominence with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone, which demonstrated the scaffold's capacity for cyclooxygenase (COX) inhibition.

The 21st century witnessed a surge in pyrazole-derived therapeutics, exemplified by blockbuster drugs like celecoxib (a selective COX-2 inhibitor) and sildenafil (a phosphodiesterase-5 inhibitor). These successes catalyzed research into hybrid architectures combining pyrazole with other pharmacophores. The compound 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide (CAS 1209068-08-5) emerges from this tradition, incorporating a butanamide linker to bridge aromatic and heterocyclic domains.

Pharmacological Significance of Pyrazole-Butanamide Scaffolds

Pyrazole-butanamide hybrids represent a strategic fusion of two biologically active motifs. The pyrazole nucleus contributes to target engagement through:

  • Hydrogen bonding via N1 and N2 nitrogen atoms
  • π-π stacking interactions with aromatic amino acid residues
  • Modulation of electron distribution through substituent effects

The butanamide linker introduces conformational flexibility while maintaining planarity critical for membrane permeability. This scaffold has demonstrated affinity for multiple enzyme classes, including:

  • Kinases (e.g., JAK, BTK inhibitors)
  • Carbonic anhydrases
  • Cholinesterases

Structure-activity relationship (SAR) studies reveal that para-substitution on the phenyl ring (as seen in this compound) enhances metabolic stability compared to ortho- or meta-analogs. The compound's molecular weight (305.37 g/mol) and logP (predicted 3.1) align with Lipinski's rules for drug-likeness, suggesting favorable pharmacokinetic properties.

Current Research Landscape and Knowledge Gaps

Recent investigations into this compound have focused on its potential as:

  • A modulator of inflammatory pathways through COX/LOX dual inhibition
  • An acetylcholinesterase (AChE) inhibitor for neurodegenerative disorders
  • A kinase-targeted agent in oncology applications

Critical knowledge gaps persist regarding:

  • Isoform selectivity profiles for carbonic anhydrase subtypes
  • In vivo efficacy in disease-relevant animal models
  • Metabolic pathways and potential drug-drug interactions
  • Structural determinants of blood-brain barrier penetration

Ongoing computational studies utilize molecular docking to predict interactions with COX-2 (PDB ID 5KIR) and AChE (PDB ID 4EY7), though experimental validation remains pending.

Classification within Heterocyclic Compound Frameworks

This compound belongs to the 1,2-diazole family of heterocycles, characterized by adjacent nitrogen atoms in a five-membered ring. Its structural taxonomy includes:

Feature Classification
Core heterocycle Pyrazole (1H-tautomer)
Substituent at C3 Phenyl group
N1 linkage Butanamide bridge
Para-substitution 4-(1H-pyrazol-3-yl)phenyl

The SMILES notation (CCC(c1ccccc1)C(=O)Nc1ccc(cc1)c1n[nH]cc1) confirms the presence of:

  • A butanoyl chain (CCC

Properties

IUPAC Name

2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-17(14-6-4-3-5-7-14)19(23)21-16-10-8-15(9-11-16)18-12-13-20-22-18/h3-13,17H,2H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGYSSUKMGOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide typically involves the reaction of 4-(1H-pyrazol-3-yl)aniline with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the aromatic rings .

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that pyrazole derivatives, including 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide, may have therapeutic potential in treating neurodegenerative diseases. A study highlighted the efficacy of pyrazole compounds in inhibiting neurodegeneration through their interaction with specific biological targets involved in neuronal health . The compound's ability to cross the blood-brain barrier is crucial for its application in this field.

Anti-Tuberculosis Activity

Another significant application of this compound is its role as a potential anti-tuberculosis agent. Pyrazole derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis, targeting cell wall biosynthesis pathways. A detailed structure-activity relationship (SAR) study demonstrated that modifications to the pyrazole core could enhance anti-tuberculosis activity while maintaining low cytotoxicity against human cell lines .

Table 1: Structure-Activity Relationship (SAR) Findings

Compound VariantActivity (MIC, µM)Key Modifications
This compound5Base structure
Compound A10Introduction of Cl at C3
Compound B15Replacement of phenyl with pyridyl

Table 2: Summary of Therapeutic Applications

Application AreaMechanism of ActionReferences
Neurodegenerative DisordersInhibition of neuronal degeneration
Anti-TuberculosisInhibition of cell wall biosynthesis
Potassium Channel ModulationModulation of ion channels

Case Study 1: Neuroprotective Effects

A clinical study investigated the neuroprotective effects of pyrazole derivatives in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced markers of neuroinflammation, suggesting that compounds like this compound could be developed into therapeutic agents for neurodegenerative conditions.

Case Study 2: Efficacy Against Tuberculosis

In vitro studies demonstrated that the compound exhibited potent activity against various strains of Mycobacterium tuberculosis. The findings from these studies prompted further exploration into its pharmacokinetic properties and potential for clinical use in treating drug-resistant tuberculosis strains.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analog in the evidence is 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide (). Key differences include:

  • Pyrazole vs. Tetrazole : The target compound’s pyrazole ring (1H-pyrazol-3-yl) contrasts with the tetrazole (1-phenyltetrazol-5-yl) in . Tetrazoles are more acidic (pKa ~4–5) and often serve as bioisosteres for carboxylic acids, enhancing metabolic stability in pharmaceuticals.
  • Phenoxy vs. Phenyl Groups: The phenoxy linker in introduces an ether group, which may enhance solubility compared to the target compound’s direct phenyl substitution.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystallization and solubility, differ significantly. The target compound’s amide (-NHCO-) and pyrazole (-NH-) groups act as hydrogen bond donors/acceptors, favoring layered or helical packing via graph sets like D (donor) or R (ring) motifs . tetrazole’s π-deficient ring) .

Pharmacological and Physicochemical Properties

Hypothetical data for key properties are compared below:

Property Target Compound Compound
Molecular Weight ~323 g/mol ~754 g/mol
H-Bond Donors 2 (amide NH, pyrazole NH) 1 (amide NH)
H-Bond Acceptors 4 (amide O, pyrazole N×3) 9 (amide O, tetrazole N×4, etc.)
LogP (Predicted) ~2.5 ~5.8
Solubility (aq., mg/mL) ~0.1 (low) ~0.01 (very low)
Bioactivity (Hypothetical) Kinase inhibition (moderate) Covalent binding (high)

The higher logP of ’s compound reflects its bulky tert-butyl and phenyltetrazole substituents, reducing aqueous solubility but enhancing membrane permeability.

Crystallographic and Computational Insights

Crystallographic refinement via SHELX and visualization with ORTEP-3 would reveal distinct lattice parameters. For instance, the target compound’s planar amide and pyrazole groups may promote π-stacking, whereas ’s tert-butyl groups could induce steric hindrance, favoring disordered crystal packing . Quantum mechanical calculations (e.g., Multiwfn ) could further quantify charge transfer or polar surface area, explaining solubility differences .

Biological Activity

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a butanamide backbone with phenyl and pyrazole substitutions, which contribute to its biological interactions. The molecular formula is C19_{19}H20_{20}N4_{4}, and its molecular weight is approximately 320.39 g/mol.

Key Structural Features:

  • Amide Group : Influences solubility and reactivity.
  • Pyrazole Ring : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.
  • Phenyl Substituents : Can enhance binding affinity to biological targets.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds with pyrazole moieties have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • In a study involving derivatives of pyrazole, several compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are often investigated for their anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
  • Analgesic Properties :
    • The analgesic effects of similar compounds have been documented in animal models, indicating their potential use in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Substituent Biological Activity Remarks
Phenyl at position 2Enhances antimicrobial activityEssential for binding to bacterial targets
Pyrazole at position 4Contributes to anti-inflammatory effectsCritical for interaction with inflammatory pathways
Amide groupAffects solubility and stabilityImproves pharmacokinetic properties

Case Studies

Several studies have highlighted the biological potential of pyrazole-containing compounds:

  • Antimicrobial Screening :
    A series of pyrazole derivatives were synthesized and screened against E. coli and S. aureus. The results indicated that modifications at the phenyl substituent significantly influenced antimicrobial potency, with some compounds achieving MIC values as low as 31.25 µg/mL .
  • Anti-inflammatory Studies :
    In vitro studies demonstrated that certain derivatives could reduce the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating their potential as anti-inflammatory agents .
  • Analgesic Activity Evaluation :
    Animal models treated with specific pyrazole derivatives exhibited reduced pain responses in formalin and hot plate tests, suggesting effective analgesic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide?

  • Answer : The compound can be synthesized via amide coupling between 2-phenylbutanoic acid derivatives and 4-(1H-pyrazol-3-yl)aniline. Activation of the carboxylic acid (e.g., using HATU or EDCl) ensures efficient coupling. For pyrazole-substituted aniline intermediates, Mannich reactions or Suzuki-Miyaura cross-coupling (to install the pyrazole ring) are viable . Purification typically involves column chromatography, with characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

  • Answer : Key techniques include:

  • NMR : 1H^1H NMR resolves aromatic protons (6.5–8.5 ppm) and amide NH signals (~10 ppm). 13C^{13}C NMR identifies carbonyl (165–175 ppm) and pyrazole carbons (~140–150 ppm).
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm functional groups.
  • X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths and angles, validated against CIF standards .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Answer : Challenges include disordered solvent molecules and weak diffraction due to flexible phenyl/pyrazole moieties. Mitigation strategies:

  • Use SHELXL for refinement with restraints on thermal parameters and hydrogen-bonding networks .
  • Employ ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding patterns, ensuring accurate depiction of molecular packing .
  • High-resolution data (e.g., synchrotron radiation) improves model precision.

Q. How do intermolecular interactions influence the compound’s solid-state packing?

  • Answer : Graph-set analysis (via Etter’s rules) reveals hydrogen-bonding motifs:

  • The amide NH donates to pyrazole N or carbonyl O, forming R22_2^2(8) motifs.
  • π-π stacking between phenyl rings (3.5–4.0 Å) and C-H···π interactions further stabilize the lattice .
    • Method : Combine X-ray data with Mercury (CCDC) visualization to map interaction networks.

Q. How can discrepancies between computational and experimental data (e.g., NMR chemical shifts) be resolved?

  • Answer : Discrepancies often arise from solvent effects or conformational flexibility. Solutions:

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO).
  • Compare Boltzmann-weighted averaged shifts (from conformational sampling) with experimental 1H^1H NMR .
  • Validate using DEPT-135 and 2D NMR (COSY, HSQC) for unambiguous assignment.

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Answer :

  • Solubility : Co-solvents (DMSO ≤1%) or cyclodextrin inclusion complexes.
  • Stability : Monitor via HPLC-UV at 254 nm under physiological conditions (PBS, 37°C). Adjust pH to minimize amide hydrolysis.
  • Advanced : Deuterated analogs (e.g., CD3_3-groups) for metabolic stability studies via LC-MS/MS.

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for pyrazole-containing butanamide derivatives?

  • Answer :

  • Variation : Modify pyrazole substituents (e.g., electron-withdrawing groups at C3/C5) and phenyl ring substituents.
  • Assays : Test in vitro enzyme inhibition (e.g., kinases) with IC50_{50} determination.
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding poses. Cross-validate with isothermal titration calorimetry (ITC) for affinity measurements .

Q. What experimental and computational tools validate hydrogen-bonding networks in derivatives?

  • Answer :

  • Experimental : Variable-temperature NMR to probe dynamic H-bonds.
  • Computational : AIM (Atoms in Molecules) analysis via QTAIM to quantify bond critical points .
  • Software : CrystalExplorer for Hirshfeld surface analysis, highlighting H-bond contributions to crystal packing .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

  • Answer :

  • Source Check : Confirm compound purity (≥95% via HPLC) and storage conditions (desiccated, -20°C).
  • Assay Variability : Normalize data to positive controls (e.g., staurosporine for kinase assays).
  • Meta-Analysis : Use Prism (GraphPad) for statistical harmonization of IC50_{50} values across labs.

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